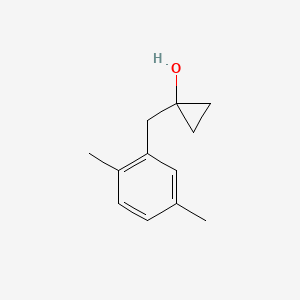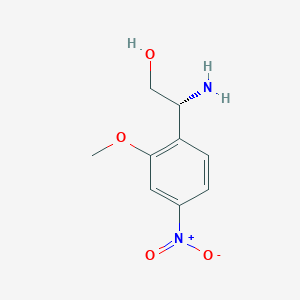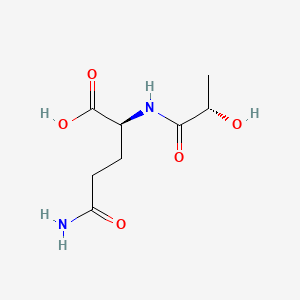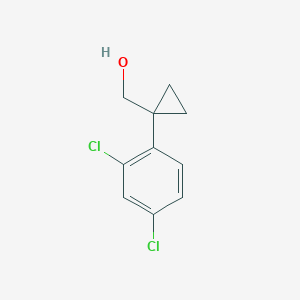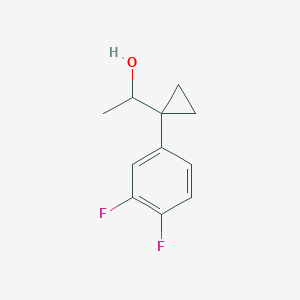
1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to a 3,4-difluorophenyl ring and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 3,4-difluorophenyl ethylene, followed by the introduction of the ethan-1-ol group. One common method involves the use of diazo compounds in the presence of a catalyst to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the 3,4-difluorophenyl group can enhance its binding affinity and specificity towards certain targets. Additionally, the cyclopropyl group may contribute to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Difluorophenyl)ethan-1-one: A related compound with a similar structure but lacking the cyclopropyl group.
1-(4-Fluorophenyl)cyclopropyl)ethanone: Another similar compound with a single fluorine atom on the phenyl ring.
Uniqueness: 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol is unique due to the presence of both the cyclopropyl and 3,4-difluorophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H12F2O |
|---|---|
Molekulargewicht |
198.21 g/mol |
IUPAC-Name |
1-[1-(3,4-difluorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H12F2O/c1-7(14)11(4-5-11)8-2-3-9(12)10(13)6-8/h2-3,6-7,14H,4-5H2,1H3 |
InChI-Schlüssel |
CPNZKHVGTDZHAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)C2=CC(=C(C=C2)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


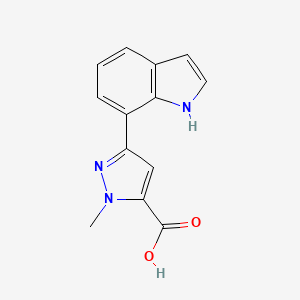
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
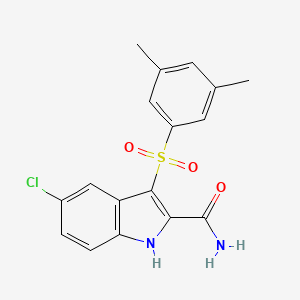
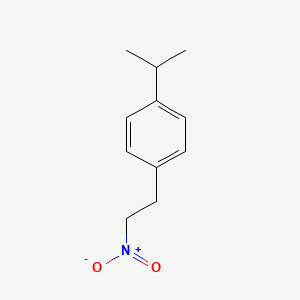
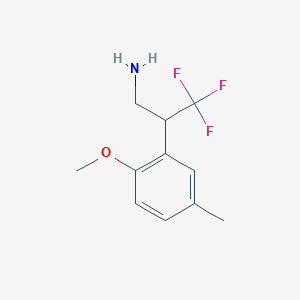
![3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide](/img/structure/B13599807.png)

![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)
